molecular formula C20H23FN2O B2730253 N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide CAS No. 1706259-90-6

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide

Cat. No.: B2730253
CAS No.: 1706259-90-6
M. Wt: 326.415
InChI Key: YGVOSPVRYOLHCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide involves several steps. One common method includes the use of palladium-catalyzed reactions. For instance, a combination of palladium (TFA)2 and BF3·Et2O in dichloromethane (DCM) has been shown to be effective . The reaction conditions are typically mild, and the process involves the formation of a key intermediate that is further converted into the desired azepane derivative.

Chemical Reactions Analysis

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide can be compared with other azepane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group and a 4-fluorophenyl moiety attached to an azepane ring, which contributes to its pharmacological properties. The presence of the fluorine atom enhances the compound's lipophilicity and receptor binding affinity, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : It binds to certain receptors, modulating their activity and potentially affecting physiological responses.
  • Biochemical Pathways : The compound can influence pathways involved in disease processes, such as inflammation and neurodegeneration.

1. Antihypertensive Effects

Research has indicated that derivatives similar to this compound exhibit antihypertensive properties. For instance, compounds with similar structural features have shown efficacy as α1-adrenoceptor antagonists, which are crucial in managing hypertension. In studies involving animal models, these compounds demonstrated significant reductions in blood pressure compared to standard treatments .

2. Antithrombotic Activity

The compound has also been evaluated for its antithrombotic effects. In experimental models, it was found to reduce thromboembolic events significantly, suggesting potential use in preventing cardiovascular diseases .

3. Neuroprotective Properties

This compound has shown promise in neuroprotection through its interactions with monoamine oxidase (MAO) enzymes. Inhibitors of MAO have been linked to therapeutic effects in neurodegenerative diseases, indicating that this compound could be beneficial in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Antihypertensive Activity Compounds similar to this compound showed significant antihypertensive effects in DOCA-salt hypertensive dogs, outperforming doxazosin at certain dosages .
Neuroprotective Effects Inhibitory activity against MAO-A and MAO-B was observed, with some derivatives showing IC50 values as low as 1.38 µM, indicating strong potential for neuroprotective applications .
Antithrombotic Efficacy Demonstrated significant reduction in acute pulmonary thromboembolic death in mouse models at doses starting from 0.3 mg/kg .

Properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-19-11-9-17(10-12-19)18-8-4-5-13-23(15-18)20(24)22-14-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVOSPVRYOLHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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